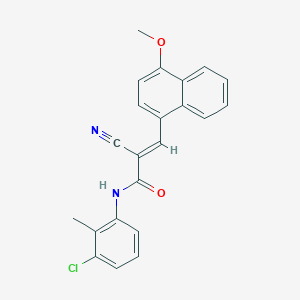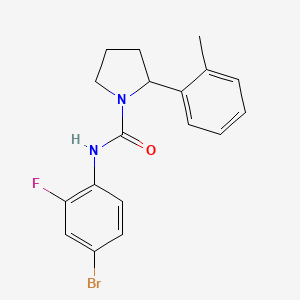![molecular formula C17H24N2O3S B6079349 N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B6079349.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide, also known as NS-398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide selectively inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX-2, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. In addition to its effects on prostaglandin production, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has also been shown to inhibit the activity of other enzymes involved in inflammation, such as 5-lipoxygenase and nitric oxide synthase. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments, including its selectivity for COX-2, which allows researchers to study the specific effects of COX-2 inhibition. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has been extensively studied and is commercially available, making it a readily accessible tool for researchers. However, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide also has some limitations, including its potential off-target effects and the fact that it may not accurately reflect the effects of COX-2 inhibition in vivo.
Orientations Futures
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide, including the development of more selective COX-2 inhibitors with fewer off-target effects. Additionally, researchers may investigate the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide in combination with other therapies for cancer and neurodegenerative disorders. Finally, further studies may be conducted to better understand the mechanisms underlying the anti-tumor and neuroprotective effects of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide.
Méthodes De Synthèse
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide is synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with 1-cyclohexene-1-ethanol, followed by the reaction of the resulting intermediate with ethylsulfonyl chloride and ammonia.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, colon, and lung cancer. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(ethylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-23(21,22)19-16-10-8-15(9-11-16)17(20)18-13-12-14-6-4-3-5-7-14/h6,8-11,19H,2-5,7,12-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXMXGMIKGTHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6079267.png)
![3-(1,3-benzodioxol-5-yl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6079274.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6079284.png)
![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6079291.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)
![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)

![ethyl 2-[(4-methoxyphenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6079321.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6079348.png)
![ethyl [6-hydroxy-2-({imino[(4-methoxyphenyl)amino]methyl}amino)-4-pyrimidinyl]acetate](/img/structure/B6079350.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-pyridinecarboxamide](/img/structure/B6079355.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079357.png)
![1-cyclopentyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079364.png)